molecular formula C15H30O3 B030782 Propanoic acid, 2-hydroxy-, dodecyl ester CAS No. 6283-92-7

Propanoic acid, 2-hydroxy-, dodecyl ester

Cat. No.: B030782
CAS No.: 6283-92-7
M. Wt: 258.4 g/mol
InChI Key: QQQMUBLXDAFBRH-UHFFFAOYSA-N
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Description

Propanoic acid, 2-hydroxy-, dodecyl ester, also known as this compound, is a useful research compound. Its molecular formula is C15H30O3 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7752. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Lactates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Lauryl Lactate’s primary targets are immune cells . It plays an indispensable role in energy metabolism and signal transduction during immune and inflammatory responses . It has been shown to interact with lactate dehydrogenase A (LDHA), a core enzyme in glycolysis and lactate metabolism .

Mode of Action

Lauryl Lactate, as a metabolic mediator, shapes immune cell fate and function . It has been found to have both immunosuppressive and augmenting effects on various immune cells, including T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions . It utilizes different transporters and signaling cascades in various immune cell types .

Biochemical Pathways

Lauryl Lactate affects several biochemical pathways. It is involved in glycolysis, where it is an end product . It also contributes to lactate homeostasis and the lactate shuttle . Furthermore, it plays a role in lactylation, a novel lactate-induced histone modification . This modification process could be driven by lactate .

Pharmacokinetics

It is known that lactate ions are metabolized ultimately to carbon dioxide and water .

Result of Action

Lauryl Lactate has been found to have significant molecular and cellular effects. It contributes to energy metabolism and signal transduction during immune and inflammatory responses . It also mediates reprogramming of immune cells and enhances cellular plasticity . Moreover, it has been shown to enhance the proliferation capability of cells .

Action Environment

The action of Lauryl Lactate can be influenced by environmental factors. For instance, under hypoxic settings, inhibiting mitochondrial oxidative phosphorylation and increasing glycolysis can increase both intracellular lactate and protein lactation levels . Furthermore, the lactate-related inflammatory microenvironment can influence the dynamic changes in inflammatory immune cells .

Biochemical Analysis

Biochemical Properties

Lauryl Lactate participates in biochemical reactions much like its parent compound, lactic acid . Lactic acid is a key intermediate in various biochemical pathways, including glycolysis and the Cori cycle . It interacts with enzymes such as lactate dehydrogenase, which catalyzes the interconversion of lactate and pyruvate

Cellular Effects

Lactic acid, from which Lauryl Lactate is derived, plays a significant role in cellular metabolism . It influences cell function by participating in energy production pathways and can impact cell signaling pathways and gene expression

Molecular Mechanism

Lactic acid, the parent compound, exerts its effects at the molecular level through various mechanisms . It can bind to proteins and other biomolecules, influencing enzyme activity and gene expression

Dosage Effects in Animal Models

Lactate, the parent compound, has been studied in various animal models . These studies have provided insights into the effects of lactate at different dosages, including threshold effects and potential toxic effects at high doses . Similar studies on Lauryl Lactate could provide valuable information.

Metabolic Pathways

Lauryl Lactate is likely to be involved in similar metabolic pathways as lactic acid, given its structural similarity. Lactic acid is a key player in several metabolic pathways, including glycolysis and the Cori cycle . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels

Transport and Distribution

Lactic acid, the parent compound, is transported across cell membranes by monocarboxylate transporters

Subcellular Localization

Lactic acid, the parent compound, is known to be present in various subcellular compartments, including the cytosol and mitochondria

Properties

IUPAC Name

dodecyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQMUBLXDAFBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

196321-22-9, 182246-22-6, 454184-58-8
Record name Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(dodecyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196321-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182246-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454184-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40863737
Record name Propanoic acid, 2-hydroxy-, dodecyl ester
Source EPA DSSTox
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Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow clear liquid; Faint fatty butter-like aroma
Record name Dodecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Dodecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.910-0.925 (20°)
Record name Dodecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6283-92-7
Record name Lauryl lactate
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URL https://commonchemistry.cas.org/detail?cas_rn=6283-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl 2-hydroxypropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAURYL LACTATE
Source DTP/NCI
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Record name Propanoic acid, 2-hydroxy-, dodecyl ester
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Record name Propanoic acid, 2-hydroxy-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.914
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Record name LAURYL LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5SU0BFK7O
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Synthesis routes and methods I

Procedure details

A mixture of Novozym® 435 (1 kg), 1-dodecanol (4000 mL), and ethyl lactate (4000 mL) in a 50 L reactor was stirred (˜200 rpm) at 60±5° C. for 28 hours. Upon work-up, 4000 g of lauryl lactate (80% yield) was obtained as a pale yellow liquid. The purity of the product was >97% as assessed by GC.
[Compound]
Name
435
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

Novozym® 435 (250-300 g), molecular sieves (2250-2350 g), 1-dodecanol (540-560 mL), and ethyl lactate (1350-1450 mL) were mixed together in a 12″×20″ stainless steel tray (bed depth ˜1.25″). A total of four trays were prepared in parallel, and maintained at 60° C. in a convection oven for 32 hours. After cooling to ambient temperature, the contents of each tray were diluted with petroleum ether, and the enzyme/sieves mixture was removed by vacuum filtration. The combined filtrates were transferred to a 50 L reactor and processed accordingly. Upon work-up, 2024 g of lauryl lactate (78% yield) was obtained as a pale yellow liquid. The purity of the product was >98% as assessed by HPLC-RI.
[Compound]
Name
435
Quantity
275 (± 25) g
Type
reactant
Reaction Step One
Quantity
550 (± 10) mL
Type
reactant
Reaction Step One
Quantity
1400 (± 50) mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

A mixture of enzyme (275.07 g; lipase B from Candida antarctica immobilized on macroporous acrylic resin beads; Novozym® 435), molecular sieves (2301 g), 1-dodecanol (551 mL), and ethyl lactate (1400 mL) in a 12″×20″ stainless steel tray (bed depth 1.25″) was maintained at 60° C. in a convection oven for 32 hour. Upon work-up, 538 g of lauryl lactate (83% yield) was obtained as a pale yellow liquid. The purity of the product was >95% as assessed by HPLC-RI.
[Compound]
Name
acrylic resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
551 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [] Lauryl lactate acts as a penetration enhancer, primarily targeting the stratum corneum, the outermost layer of the skin. It is believed to disrupt the lipid organization within the stratum corneum, increasing its fluidity and permeability. This facilitates the diffusion of drug molecules across the skin barrier, ultimately enhancing absorption. For example, lauryl lactate significantly improved the permeation of indomethacin, a non-steroidal anti-inflammatory drug, in rat studies.

A: [] Yes, lauryl lactate shows promise as a component in lipid-based drug delivery systems, such as Nanostructured Lipid Carriers (NLCs), for poorly water-soluble and poorly lipid-soluble drugs. Research has demonstrated that lauryl lactate, due to its intermediate polarity, contributes to creating a versatile lipid core within NLCs. This core can accommodate and homogenously distribute drugs with a wide range of lipophilicities (logP 0 to 10), potentially improving their solubility and bioavailability.

A: [, ] Lauryl lactate is frequently incorporated into transdermal patches to enhance the delivery of drugs through the skin. For instance, in the Ortho Evra patch, a combined hormonal contraceptive, lauryl lactate facilitates the penetration of ethinyl estradiol and norelgestromin into the bloodstream. Its inclusion in such systems is crucial for achieving consistent and therapeutically relevant drug concentrations over extended periods.

ANone: While specific studies on the environmental impact of lauryl lactate are limited within the provided research, it is crucial to consider its potential effects due to its increasing use in various applications. Further research is needed to assess its biodegradability, potential for bioaccumulation, and ecotoxicological effects to ensure its sustainable and environmentally responsible utilization.

A: [] Lauryl lactate can be synthesized via esterification using dodecanol (lauryl alcohol) and lactic acid. The use of a catalyst, such as Dawson phosphotungstic acid, can significantly enhance the reaction rate and yield of lauryl lactate. This method offers a relatively simple and efficient route for its production.

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